molecular formula C8H18N2O3 B2752673 tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate CAS No. 849815-37-8

tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate

Cat. No.: B2752673
CAS No.: 849815-37-8
M. Wt: 190.243
InChI Key: CUFWQCDBEALMAQ-LURJTMIESA-N
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Description

tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is a chiral carbamate derivative featuring a Boc (tert-butoxycarbonyl) protecting group attached to a (2S)-configured amino alcohol backbone. This compound is widely utilized in peptide synthesis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic conditions . Its molecular formula is C₈H₁₈N₂O₃, with a molecular weight of 190.24 g/mol (exact mass: 190.1317). The compound’s stereochemistry and functional groups make it a versatile building block for drug discovery, particularly in the development of protease inhibitors and kinase-targeting agents.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWQCDBEALMAQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (2S)-1-amino-3-hydroxypropan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the protecting group, typically using hydrogenation or other reducing agents.

    Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the tert-butyl group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amine.

    Substitution: Formation of the deprotected amine or other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amino acids and peptides. It helps in the stepwise synthesis of complex molecules by protecting reactive amino groups.

Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of protein structure and function. It is also used in the synthesis of peptide-based drugs.

Medicine: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It helps in improving the stability and bioavailability of these drugs.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The primary mechanism of action of tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary to achieve the desired product.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application Reference ID
This compound C₈H₁₈N₂O₃ 190.24 Linear amino alcohol Peptide synthesis
tert-Butyl N-[(2S)-1-hydroxy-3-((3R)-tetrahydro-2H-pyran-3-yl)propan-2-yl]carbamate C₁₄H₂₅NO₅ 287.35 Tetrahydro-2H-pyran ring Glycosidase inhibitors
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate C₁₄H₂₃NO₃ 253.34 Bicyclo[2.2.2]octane scaffold Selective receptor ligands
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₁H₂₁NO₃ 215.29 Cyclopentyl ring Antiviral agents
tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride C₁₀H₁₈FNO₂·HCl 280.76 Fluorinated pyrrolidine CNS therapeutics
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₁H₂₇NO₃ 369.45 Diphenyl groups Amyloid-beta inhibitors
tert-Butyl N-[(2S)-1-(benzenesulfonyl)-3-[(2S)-oxan-2-yl]oxypropan-2-yl]carbamate C₁₉H₂₉NO₆S 413.48 Sulfonyl and oxane groups Prodrug development

Research Findings and Implications

  • Stereochemical Impact : The (2S) configuration in the parent compound and its analogs is critical for enantioselective interactions, as seen in protease inhibitors .
  • Metabolic Stability : Cyclic and fluorinated derivatives exhibit prolonged half-lives due to reduced oxidative metabolism .
  • Solubility vs. Lipophilicity : Sulfonyl-containing analogs (e.g., ) balance solubility and membrane permeability, making them ideal for oral drug formulations.

Biological Activity

Overview

tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is a chemical compound primarily recognized for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and complex organic molecules. Its protective function is crucial in preventing unwanted side reactions during multi-step organic syntheses. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 849815-37-8
  • Molecular Formula : C₈H₁₈N₂O₃
  • Molecular Weight : 190.24 g/mol

The primary mechanism by which this compound exerts its biological activity is through the protection of amino groups during chemical reactions. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the amino site. This selectivity is essential in organic synthesis, allowing for the precise assembly of complex molecules.

1. Role in Organic Synthesis

The compound is extensively utilized as a protecting group for amino acids during peptide synthesis. By shielding the amino group from reaction with other reagents, it facilitates the formation of peptide bonds without side reactions. This property is particularly valuable in pharmaceutical chemistry where the synthesis of peptides is often required.

2. Potential Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential. For example, compounds with similar structures have been studied for their activity against various biological targets, including enzymes involved in metabolic pathways and receptors implicated in disease processes.

Study on Enzyme Inhibition

A study profiling various chemicals found that compounds similar to this compound exhibited inhibition against certain enzymes, including cholinesterase and cytochrome P450 enzymes. Such inhibition can have significant implications for drug development, particularly in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial .

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Enzyme InhibitionCholinesteraseModerate
Enzyme InhibitionCytochrome P450Significant
Peptide SynthesisAmino Group ProtectionEssential

Q & A

Q. What role do intermolecular interactions play in the compound’s crystal packing?

  • Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O carbamate interactions) and van der Waals contacts using Mercury or CrystalExplorer. SHELXL-generated ORTEP diagrams reveal torsional angles influencing packing. Compare with polymorph screening (via solvent recrystallization) to identify thermodynamically stable forms .

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